molecular formula C14H13N3 B14413907 2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine CAS No. 87359-25-9

2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B14413907
CAS No.: 87359-25-9
M. Wt: 223.27 g/mol
InChI Key: CBXJGXIEAVRMRA-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,4-dimethylbenzaldehyde with 2-aminopyridine, followed by cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and may involve the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the imidazo[4,5-c]pyridine core.

Scientific Research Applications

2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenyl)pyridine
  • 2-(2,4-dimethylphenyl)-1H-imidazo[4,5-c]pyridine
  • 2-(2,4-dimethylphenyl)-3H-imidazo[4,5-b]pyridine

Uniqueness

2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the resulting electronic and steric properties.

Properties

CAS No.

87359-25-9

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C14H13N3/c1-9-3-4-11(10(2)7-9)14-16-12-5-6-15-8-13(12)17-14/h3-8H,1-2H3,(H,16,17)

InChI Key

CBXJGXIEAVRMRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(N2)C=NC=C3)C

Origin of Product

United States

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